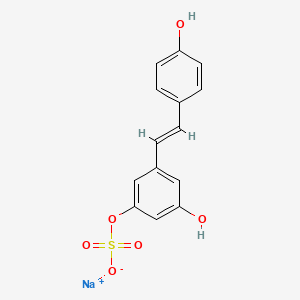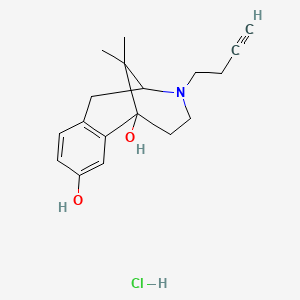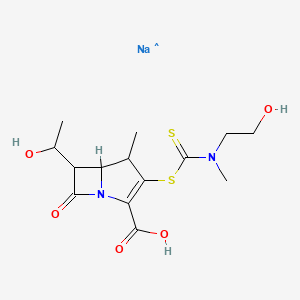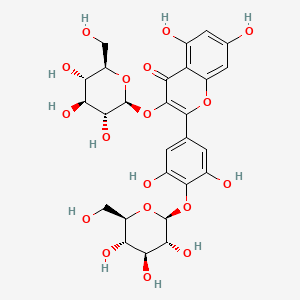
trans Resveratrol 3-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resveratrol-3-O-Sulfate (sodium salt) is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts . Resveratrol is known for its antioxidant, anti-inflammatory, and anticancer properties. Resveratrol-3-O-Sulfate (sodium salt) retains many of these beneficial properties and is often studied for its potential therapeutic applications .
Scientific Research Applications
Resveratrol-3-O-Sulfate (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfation reactions and the behavior of polyphenolic sulfates.
Medicine: It has potential therapeutic applications in treating cancer, inflammation, and metabolic disorders.
Mechanism of Action
Resveratrol-3-O-Sulfate (sodium salt) exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Cell Signaling Modulation: It affects various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Trans Resveratrol 3-Sulfate Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it displaces rosiglitazone from the outer mitochondrial protein mitoNEET, indicating that it binds to the thiazolidine-2,4-dione (TZD) binding pocket .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has antioxidant activity and can dose-dependently decrease the growth of Caco-2 colorectal adenocarcinoma cells when used at concentrations ranging from 10 to 100 µM . It also induces apoptosis at concentrations of 25 and 50 µM .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it binds to the TZD binding pocket of the outer mitochondrial protein mitoNEET .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol-3-O-Sulfate (sodium salt) typically involves the sulfation of resveratrol. One common method includes reacting resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) at low temperatures . The reaction is followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Resveratrol-3-O-Sulfate (sodium salt) may involve similar sulfation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Resveratrol-3-O-Sulfate (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to resveratrol under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various resveratrol derivatives and oxidative products, which can have different biological activities and properties .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: The parent compound, known for its wide range of biological activities.
Resveratrol-4’-O-Sulfate: Another sulfate derivative with similar properties.
Resveratrol-3,4’-O-Disulfate: A disulfate derivative with enhanced water solubility.
Uniqueness
Resveratrol-3-O-Sulfate (sodium salt) is unique due to its specific sulfation pattern, which affects its solubility, stability, and biological activity. Compared to other resveratrol derivatives, it may have different pharmacokinetics and bioavailability, making it a valuable compound for specific therapeutic applications .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of trans Resveratrol 3-Sulfate Sodium Salt involves the sulfation of trans-Resveratrol using sulfur trioxide-pyridine complex, followed by the conversion of the resulting sulfated product to its sodium salt form. ", "Starting Materials": ["trans-Resveratrol", "Sulfur trioxide-pyridine complex", "Methanol", "Sodium hydroxide"], "Reaction": ["Step 1: Dissolve trans-Resveratrol in methanol.", "Step 2: Slowly add sulfur trioxide-pyridine complex to the solution while stirring at 0°C.", "Step 3: Maintain the reaction temperature at 0°C for 1 hour.", "Step 4: Quench the reaction by adding ice-cold water to the reaction mixture.", "Step 5: Adjust the pH of the resulting solution to 8-9 using sodium hydroxide.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain trans Resveratrol 3-Sulfate.", "Step 8: Dissolve trans Resveratrol 3-Sulfate in water and add sodium hydroxide to adjust the pH to 8-9.", "Step 9: Concentrate the solution under reduced pressure to obtain trans Resveratrol 3-Sulfate Sodium Salt as a white solid."] } | |
CAS RN |
858127-11-4 |
Molecular Formula |
C14H12NaO6S |
Molecular Weight |
331.30 g/mol |
IUPAC Name |
sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate |
InChI |
InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+; |
InChI Key |
KXNGTEOOWGJPRO-TYYBGVCCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |
synonyms |
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1-(Hydrogen Sulfate) Monosodium Salt; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)



![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)



![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)
